(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride
Description
The compound (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride is a stereoisomer of glucosamine, a naturally occurring amino sugar. Its structure features a glucose-like backbone with an amino group at the C3 position and a hydroxymethyl group at C6, forming a cyclic oxane (pyranose) ring. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .
Properties
CAS No. |
6730-09-2 |
|---|---|
Molecular Formula |
C6H14ClNO5 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4-,5-,6?;/m1./s1 |
InChI Key |
QKPLRMLTKYXDST-OHXGPSCHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Initial Protection of Hydroxyl Groups
The primary hydroxyl group at C-6 is often protected first using trityl or silyl ethers to prevent undesired side reactions. For example, treatment of D-glucose with chlorotrityl chloride in pyridine yields 6-О-trityl-D-glucose, isolating the C-6 position for subsequent hydroxymethylation. Secondary hydroxyl groups at C-2, C-3, and C-4 may be temporarily protected as acetyl or benzyl ethers to streamline regioselective amination.
Introduction of the Amino Group
Amination at C-3 is achieved via nucleophilic substitution or Mitsunobu reaction. In one protocol, 2,4,5-tri-О-benzyl-D-glucofuranose undergoes azide displacement at C-3 using sodium azide and a Lewis acid catalyst, followed by Staudinger reduction to yield the primary amine. Alternatively, the Mitsunobu reaction with phthalimide as the nitrogen source enables stereoretentive amination, though this requires careful selection of phosphine and azo reagents.
Deprotection and Hydrochloride Formation
Final deprotection involves hydrogenolysis of benzyl ethers using palladium on carbon under hydrogen gas, followed by acid hydrolysis to remove acetyl groups. The free amine is precipitated as the hydrochloride salt by treating the product with hydrochloric acid in methanol, yielding the target compound with ≥95% purity.
Heyns Rearrangement for Amino Sugar Synthesis
A patent-pending method leverages the Heyns rearrangement of D-fructose to access the target compound’s backbone efficiently. This approach circumvents the need for extensive protecting group strategies by exploiting the inherent reactivity of ketoses.
Catalytic Hydrogenolysis and Salt Formation
Hydrogenolysis of the N-benzyl group is performed under 30 bar H₂ pressure using palladium black as the catalyst. This step concurrently reduces residual imine bonds and removes benzyl protections, yielding the free amine. Subsequent titration with hydrochloric acid in ethanol precipitates the hydrochloride salt with 85–90% overall yield.
Stereoselective Synthesis Using Remote Protecting Groups
Recent advances in glycosylation chemistry enable stereocontrol at C-3 and C-4 through hydrogen-bond-mediated aglycone delivery (HAD). A study employing 3-O-picoloyl-protected mannosamine donors demonstrated complete β-selectivity in glycoside formation, a principle adaptable to the target compound’s synthesis.
Role of 3-O-Picoloyl Group
The picoloyl group at C-3 participates in hydrogen bonding with the incoming nucleophile, directing its attack to the β-face of the sugar. For example, coupling 3-O-picoloyl-2-azido-2-deoxy-D-mannose with a hydroxymethyl acceptor under TMSOTf catalysis produces β-linked glycosides with >95% stereoselectivity. This method could be adapted to construct the oxane ring system of the target compound.
Deprotection and Functionalization
Post-glycosylation, the picoloyl group is removed via transesterification with sodium methoxide, and the azide is reduced to an amine using Lindlar catalyst. Acidic workup with HCl finalizes the hydrochloride salt, preserving stereochemical integrity.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and stereoselectivity of the three primary methods:
| Method | Starting Material | Key Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Multi-Step Synthesis | D-Glucose | Protection, amination, deprotection | 60–70 | Moderate | Moderate |
| Heyns Rearrangement | D-Fructose | Rearrangement, hydrogenolysis | 85–90 | High | High |
| HAD-Mediated Glycosylation | Mannosamine Donors | Picoloyl-directed coupling | 75–80 | Excellent | Low to Moderate |
The Heyns rearrangement offers superior yield and scalability, making it preferable for industrial applications. Conversely, HAD-mediated glycosylation provides unmatched stereocontrol, albeit with higher complexity.
Reaction Optimization and Challenges
Solvent and Temperature Effects
In the Heyns rearrangement, methanol optimizes imine stability, while temperatures above 60°C promote byproduct formation. Kinetic studies suggest 50°C as the ideal balance between reaction rate and selectivity.
Chemical Reactions Analysis
Reactivity of Functional Groups
The molecule contains three distinct reactive sites:
-
Primary amino group : Basic and nucleophilic.
-
Hydroxyl groups : Participate in hydrogen bonding, esterification, and glycosylation.
-
Hydroxymethyl group : Susceptible to oxidation or substitution.
These groups enable diverse reaction pathways, as outlined below.
Amino Group Reactions
The primary amino group (-NH2) undergoes typical amine reactions:
Acylation
Reacts with acylating agents (e.g., acetic anhydride) to form amides:
Conditions : Room temperature, aqueous or alcoholic medium.
Schiff Base Formation
Reacts with aldehydes/ketones to form imines:
Applications : Intermediate in glycoconjugate synthesis .
Hydroxyl Group Reactions
The four hydroxyl groups exhibit reactivity typical of sugar alcohols:
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Esterification | Acetic anhydride | Acetylated derivatives | Pyridine, 60–80°C |
| Etherification | Methyl iodide | Methyl ethers | Alkaline aqueous solution |
| Oxidation | NaIO4 | Dialdehyde intermediates | Mild acidic conditions |
Note : Steric hindrance from the cyclic oxane ring may slow reaction kinetics compared to linear sugars.
Hydroxymethyl Group Reactions
The -CH2OH group participates in:
-
Oxidation : Using TEMPO/NaClO to form carboxylic acid derivatives.
-
Substitution : Halogenation with SOCl2 or PCl3 yields chlorinated analogs.
Acid-Base Behavior
As a hydrochloride salt, the compound dissociates in aqueous solutions:
Neutralization : Reacts with NaOH to free the base form of D-mannosamine .
Glycosylation Reactions
The hydroxyl groups enable glycosidic bond formation:
Applications : Synthesis of glycosphingolipids or glycopeptides.
Stability and Degradation
-
Thermal decomposition : Degrades above 200°C, releasing CO2 and NH3.
-
Hydrolytic susceptibility : Stable in neutral pH but hydrolyzes under strongly acidic/basic conditions.
Scientific Research Applications
Medicinal Chemistry
The structural features of (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride suggest potential applications in drug development. The compound's ability to form hydrogen bonds due to its hydroxyl groups may enhance its interaction with biological targets.
- Potential Drug Development :
- The compound may serve as a scaffold for designing new therapeutic agents targeting various diseases.
- Its structural similarity to known biologically active compounds positions it as a candidate for further pharmacological studies.
Biochemical Studies
The compound's unique structure allows for exploration in biochemical pathways and interactions.
- Enzyme Inhibition Studies :
- Investigations into how this compound affects enzyme activities could reveal insights into metabolic pathways.
- Interaction with Biomolecules :
- Studies focusing on the binding affinity of this compound with proteins or nucleic acids can elucidate its biological roles.
Nutraceutical Applications
Given its amino sugar structure, this compound may have applications in nutrition and health supplements.
- Dietary Supplements :
- Its potential anti-inflammatory properties could be explored for use in dietary supplements aimed at joint health or metabolic disorders.
Mechanism of Action
The mechanism of action of (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Key Differences in Stereochemistry and Bioactivity
- Amino Group Position: The target compound’s amino group at C3 (3S configuration) contrasts with glucosamine’s C2 amino group. This positional difference may alter interactions with glycosidases or lectins .
- SGLT Inhibitors vs. Amino Sugars: Sotagliflozin and EMPA impurities contain bulky aromatic substituents (e.g., chlorophenyl, ethoxybenzyl) critical for SGLT protein binding, unlike the target compound’s simpler structure .
Research Findings on Structural-Bioactivity Relationships
- Bioactivity Clustering : Compounds with similar stereochemistry and functional groups cluster in bioactivity profiles. For example, glucosamine derivatives exhibit chondroprotective effects, while SGLT inhibitors target glucose transporters .
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., 3S vs. 3R in glucosamine analogs) can drastically alter metabolic pathways. For instance, 2-amino-2-deoxy-D-glucose (a glucosamine analog) is a known glycolysis inhibitor, but its stereoisomers may lack this activity .
- Synthetic Challenges : The synthesis of stereoisomerically pure compounds like the target requires advanced chiral resolution techniques, as seen in SGLT inhibitor production .
Biological Activity
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride, commonly known as glucosamine hydrochloride, is a naturally occurring amino sugar that plays a crucial role in the formation of glycosaminoglycans and glycoproteins. Its biological activity has been extensively studied in various contexts, particularly in relation to its therapeutic potential in joint health and metabolic disorders.
- Molecular Formula : C₆H₁₃ClN₁O₅
- Molecular Weight : 179.63 g/mol
- CAS Number : 6730-09-2
- IUPAC Name : (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride
Glucosamine functions primarily as a precursor for the biosynthesis of glycosaminoglycans and proteoglycans. It aids in maintaining cartilage integrity and modulating inflammatory processes in joints. The mechanism involves:
- Stimulation of Chondrocyte Metabolism : Glucosamine enhances the synthesis of cartilage matrix components such as collagen and proteoglycans.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes like nitric oxide synthase and cyclooxygenase-2 (COX-2), which are implicated in joint degradation.
Biological Activities
-
Joint Health
- Osteoarthritis Treatment : Numerous clinical trials have demonstrated the efficacy of glucosamine in alleviating symptoms of osteoarthritis. A meta-analysis indicated significant improvements in pain relief and functional outcomes compared to placebo treatments .
- Cartilage Protection : Glucosamine has been shown to slow down the progression of osteoarthritis by protecting cartilage from degradation through its anti-inflammatory properties .
-
Metabolic Effects
- Insulin Sensitivity : Some studies suggest that glucosamine may improve insulin sensitivity and glucose metabolism. This effect is particularly relevant in the context of metabolic syndrome and type 2 diabetes .
- Weight Management : By influencing glucose metabolism, glucosamine may aid in weight management strategies for obese individuals .
- Potential Anticancer Properties
Case Studies
- Clinical Trial on Osteoarthritis
- Metabolic Syndrome Study
Data Tables
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
To confirm the stereochemistry and functional groups, use a combination of -NMR and -NMR to resolve the carbon backbone and hydrogen environments. Infrared (IR) spectroscopy can identify hydroxyl and amine groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For stereochemical confirmation, circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) is critical .
Q. How can researchers determine the enantiomeric purity of this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is optimal. Use a mobile phase of hexane:isopropanol (with 0.1% trifluoroacetic acid) and compare retention times against racemic or enantiopure standards. CD spectroscopy can further corroborate optical activity .
Q. What storage conditions are recommended to maintain stability?
Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Desiccate using silica gel or molecular sieves. Monitor stability via HPLC every 6 months to detect hydrolytic or oxidative degradation products .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Perform orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) under standardized conditions (pH, temperature, buffer composition). Conduct meta-analysis of existing data to isolate variables (e.g., impurity profiles, salt forms). Use LC-MS to verify compound integrity during assays .
Q. What experimental design is suitable for assessing metabolic stability in vitro?
Incubate the compound with human liver microsomes (HLMs) at 37°C in PBS (pH 7.4). Quantify parent compound and metabolites via LC-MS/MS at 0, 15, 30, and 60 minutes. Include controls with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to identify metabolic pathways .
Q. How can the compound’s interaction with biological membranes be evaluated?
Use surface plasmon resonance (SPR) with lipid bilayers immobilized on sensor chips to measure binding kinetics. Alternatively, employ fluorescence-based assays using liposomes loaded with pH-sensitive probes (e.g., calcein) to assess membrane permeability .
Q. What strategies mitigate aggregation or solubility issues in aqueous buffers?
Pre-dissolve the compound in DMSO (<0.1% final concentration) and dilute into buffer containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80). Dynamic light scattering (DLS) can monitor aggregation in real time .
Methodological Considerations
Q. How to optimize synthetic yield while minimizing impurities?
Use design of experiments (DoE) to vary reaction parameters (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or inline IR. Purify via preparative HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid) .
Q. What analytical techniques quantify trace degradation products?
Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) is effective for non-UV-active impurities. For structural identification, hyphenate with high-resolution tandem mass spectrometry (HRMS/MS) .
Q. How to design an ecotoxicological study for environmental risk assessment?
Follow OECD guidelines for acute toxicity testing in Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour ErC50). Use HPLC-UV to measure compound persistence in water-sediment systems under simulated environmental conditions (pH 7–9, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
